BenchChemオンラインストアへようこそ!

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone

Lipophilicity Drug design Permeability

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone (CAS 2034414-93-0) is an N-sulfonylpyrrolidine derivative bearing a cyclohexylsulfonyl group at the pyrrolidine nitrogen and an acetyl substituent at the C3 position. Its molecular formula is C12H21NO3S (MW approximately 259.36 g/mol).

Molecular Formula C12H21NO3S
Molecular Weight 259.36
CAS No. 2034414-93-0
Cat. No. B2513668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone
CAS2034414-93-0
Molecular FormulaC12H21NO3S
Molecular Weight259.36
Structural Identifiers
SMILESCC(=O)C1CCN(C1)S(=O)(=O)C2CCCCC2
InChIInChI=1S/C12H21NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h11-12H,2-9H2,1H3
InChIKeyLSRUFQAFOFZXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone (CAS 2034414-93-0): Procurement-Relevant Physicochemical and Structural Baseline


1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone (CAS 2034414-93-0) is an N-sulfonylpyrrolidine derivative bearing a cyclohexylsulfonyl group at the pyrrolidine nitrogen and an acetyl substituent at the C3 position. Its molecular formula is C12H21NO3S (MW approximately 259.36 g/mol). Computational physicochemical profiling indicates a calculated logP of 3.07, polar surface area (PSA) of 34.89 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds. The compound exhibits zero violations of Lipinski's Rule of Five (RO5) and one violation of the Rule of Three (RO3), placing it in a favorable drug-like or lead-like property space for fragment-based or medicinal chemistry screening campaigns . This compound belongs to the broader class of sulfonylpyrrolidines, which have been patented for therapeutic applications including the treatment of dyslipidemia and cardiovascular disorders [1].

Why In-Class 1-Sulfonylpyrrolidine Analogs Cannot Be Interchanged with CAS 2034414-93-0


Within the N-sulfonylpyrrolidine class, the nature of the sulfonyl substituent (alkyl, cycloalkyl, or aryl) and the C3 functional group jointly dictate the compound's physicochemical profile, target engagement potential, and synthetic tractability [1]. The cyclohexylsulfonyl group of CAS 2034414-93-0 imparts substantially higher calculated lipophilicity (logP 3.07) compared to smaller alkylsulfonyl analogs such as the ethylsulfonyl variant (CAS 2034515-88-1, estimated logP approximately 1.0), which directly impacts membrane permeability, solubility, and off-target promiscuity risk . Additionally, the zero hydrogen bond donor count distinguishes this compound from hydroxyl-bearing analogs like 1-(cyclohexanesulfonyl)pyrrolidin-3-ol (CAS 1341185-82-7), which possess an HBD capable of altering target binding and pharmacokinetics . These differences are material for procurement decisions because substituting one sulfonylpyrrolidine for another without controlling for logP, PSA, and HBD/HBA profile can invalidate SAR hypotheses in medicinal chemistry campaigns or alter reactivity in synthetic applications. The quantitative evidence below details these differentiating dimensions.

Quantitative Differentiation Evidence for CAS 2034414-93-0 vs. Closest Sulfonylpyrrolidine Analogs


Calculated Lipophilicity (logP) Advantage of Cyclohexylsulfonyl Over Ethylsulfonyl Substituent

The target compound bearing a cyclohexylsulfonyl group exhibits a calculated logP of 3.07, compared to an estimated logP of approximately 1.0 for the closest commercially available alkylsulfonyl analog, 1-(1-(ethylsulfonyl)pyrrolidin-3-yl)ethanone (CAS 2034515-88-1) . This approximately 2-log-unit difference represents a roughly 100-fold increase in theoretical octanol-water partition coefficient, which is meaningful for applications requiring enhanced membrane permeability or specific lipophilic ligand efficiency metrics . The logP difference arises from the replacement of a two-carbon ethyl group (C2H5) with a six-carbon cyclohexyl ring (C6H11), adding four methylene equivalents of hydrophobicity.

Lipophilicity Drug design Permeability

Polar Surface Area and Hydrogen Bonding Profile Differentiation from Hydroxyl-Containing Analogs

The target compound has a calculated polar surface area (PSA) of 34.89 Ų with zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3) . In contrast, the closely related analog 1-(cyclohexanesulfonyl)pyrrolidin-3-ol (CAS 1341185-82-7) possesses one HBD due to the hydroxyl group at C3, which would increase calculated PSA (estimated PSA approximately 55-60 Ų) and introduce hydrogen bond donor capacity . The absence of an HBD in CAS 2034414-93-0 is a differentiating feature that favors passive membrane permeability and blood-brain barrier penetration potential, while the hydroxyl analog would exhibit improved aqueous solubility but reduced membrane flux.

Polar surface area Hydrogen bonding Oral bioavailability

Drug-Likeness and Lead-Likeness Profile: RO5 and RO3 Compliance Comparison

CAS 2034414-93-0 exhibits zero violations of Lipinski's Rule of Five (RO5: MW < 500, logP < 5, HBD < 5, HBA < 10) and one violation of the Rule of Three (RO3: MW < 300, logP < 3, HBD ≤ 3, HBA ≤ 3) . The single RO3 violation stems from the logP exceeding 3.0. By comparison, the ethylsulfonyl analog (CAS 2034515-88-1, MW 205.27) would be fully RO3-compliant due to its lower logP and MW, making it a better fragment starting point. However, the target compound occupies a strategic intermediate space: it is RO5-compliant with favorable drug-like properties while retaining sufficient lipophilicity (logP 3.07) for target engagement against hydrophobic binding pockets that may be inaccessible to more polar fragments .

Drug-likeness Lead-likeness Fragment-based screening

Patent Landscape: Sulfonylpyrrolidine Class Context for Cardiovascular and Metabolic Indications

The sulfonylpyrrolidine scaffold, of which CAS 2034414-93-0 is a member, is the subject of U.S. Patent 7,468,369 (EP1836180), assigned to Sanofi, which claims substituted sulfonylpyrrolidines of formula (I) for the prevention and treatment of dyslipidemia, cardiovascular system disorders, and atherosclerotic diseases [1]. While the patent exemplifies a range of N-sulfonyl substituents including cyclohexyl, the specific 3-acetyl-substituted variant (CAS 2034414-93-0) serves as a strategic synthetic intermediate for further derivatization rather than a final therapeutic agent. The cyclohexylsulfonyl group is noted within the class as contributing to favorable pharmacokinetic properties through balanced lipophilicity [1]. This patent context indicates that procurement of CAS 2034414-93-0 is most relevant for organizations pursuing sulfonylpyrrolidine-based drug discovery programs targeting metabolic or cardiovascular endpoints, where it can serve as a key building block for generating proprietary analogs within claimed chemical space.

Cardiovascular disease Dyslipidemia Sulfonylpyrrolidine patent

Recommended Application Scenarios for 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Elevated Lipophilicity

For drug discovery programs targeting intracellular or membrane-associated targets where moderate-to-high lipophilicity (logP 3.07) is desirable, CAS 2034414-93-0 offers a calculated 100-fold lipophilicity advantage over the ethylsulfonyl analog . This makes it suitable as a scaffold for developing CNS-penetrant candidates or compounds targeting hydrophobic enzyme pockets, where the ethyl analog would lack sufficient membrane partitioning. The zero HBD count (PSA 34.89 Ų) further supports blood-brain barrier penetration potential .

Building Block for Sulfonylpyrrolidine-Based Cardiovascular Drug Discovery

Organizations pursuing metabolic or cardiovascular indications within the Sanofi sulfonylpyrrolidine patent space (US 7,468,369) can employ CAS 2034414-93-0 as a key synthetic intermediate [1]. The 3-acetyl group provides a versatile handle for further derivatization (e.g., reduction to alcohol, reductive amination, or Wittig olefination), enabling rapid analog generation while maintaining the cyclohexylsulfonyl pharmacophore claimed in the patent.

Physicochemical Screening Libraries for Drug-Likeness Profiling

With zero RO5 violations and only one RO3 violation (logP marginally above 3.0), CAS 2034414-93-0 occupies the lead-like chemical space that is strategically valuable for compound library enrichment . Procurement for screening library assembly is justified when the goal is to populate the 'lead-like' quadrant (MW 250-350, logP 2-4) with structurally diverse sulfonylpyrrolidine scaffolds that can serve as starting points for multiparameter optimization.

Synthetic Methodology Development Leveraging Sterically Differentiated Sulfonamide

The bulky cyclohexylsulfonyl group (vs. smaller alkylsulfonyl or arylsulfonyl analogs) provides enhanced steric differentiation at the pyrrolidine nitrogen, which can be exploited in stereoselective transformations at the C3 acetyl position. This steric bulk is quantifiable through the calculated refractivity of 63.22 and the 16-heavy-atom framework , making CAS 2034414-93-0 a preferred substrate for developing diastereoselective methods where N-substituent size controls facial selectivity.

Quote Request

Request a Quote for 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.